2-Morpholinopyrimidine-4-carboxylic acid

Purine metabolism Immunology Oncology

This 2-morpholino-4-carboxylic acid pyrimidine regioisomer is the required starting material for PI3K/mTOR and CCR5 medicinal chemistry. The 2-morpholine substructure is essential for kinase hinge-binding, while the free 4-carboxylic acid is a critical pharmacophore (baseline CCR5 IC50 2.8 μM). Alternative regioisomers or ester/amide derivatives fail to engage targets, as shown by comparative SAR. Source high-purity lots (≥97%) to ensure reproducible results in lead optimization and focused library synthesis targeting isoform selectivity.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 250726-42-2
Cat. No. B1280225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinopyrimidine-4-carboxylic acid
CAS250726-42-2
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
InChIKeyDXRYBQPQDHMATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinopyrimidine-4-carboxylic acid (CAS 250726-42-2): Core Pyrimidine Scaffold for Kinase and GPCR Modulator Development


2-Morpholinopyrimidine-4-carboxylic acid (CAS 250726-42-2, MF: C9H11N3O3, MW: 209.20) is a heterocyclic building block characterized by a pyrimidine core bearing a morpholine substituent at the 2-position and a carboxylic acid at the 4-position. It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting the PI3K/mTOR pathway [1] and G-protein coupled receptors such as CCR5 [2]. The carboxylic acid moiety provides a handle for amide bond formation, while the morpholine ring is known to enhance aqueous solubility and metabolic stability, making this compound a valuable entry point for medicinal chemistry campaigns aimed at optimizing drug-like properties .

Why 2-Morpholinopyrimidine-4-carboxylic acid Cannot Be Replaced by Regioisomers or Unsubstituted Pyrimidines


Simple substitution of 2-Morpholinopyrimidine-4-carboxylic acid with alternative pyrimidine building blocks is not viable in target-focused synthesis. The specific 2-morpholino-4-carboxylic acid substitution pattern is critical for achieving potent and selective interactions with biological targets. For example, repositioning the morpholine group from the 2-position to the 4- or 6-position fundamentally alters the compound's binding mode and electronic properties, leading to drastically reduced or completely abolished activity in kinase and GPCR assays [1]. Furthermore, the carboxylic acid moiety is not merely a functional group for conjugation; its presence at the 4-position is essential for the activity of certain inhibitors, such as those targeting CCR5, where its replacement with an ester or amide can result in a significant drop in potency [2]. The data presented below quantify these differences, demonstrating why this specific regioisomer is the required starting material for specific research programs.

Quantitative Head-to-Head Data: 2-Morpholinopyrimidine-4-carboxylic acid vs. Key Comparators


Purine Nucleoside Phosphorylase (PNP) Inhibition: 2-Morpholino-4-carboxylate Shows Micromolar Potency

2-Morpholinopyrimidine-4-carboxylic acid exhibits a moderate but measurable inhibitory effect on human purine nucleoside phosphorylase (PNP), with an IC50 of 1,330 nM [1]. While this potency is lower than that of optimized clinical candidates, it defines the baseline activity of the core scaffold. This stands in contrast to many closely related analogs, such as 2-chloro or 2-amino substituted pyrimidine-4-carboxylic acids, which are often reported to be completely inactive in this assay, demonstrating the necessity of the morpholine moiety for target engagement.

Purine metabolism Immunology Oncology

CCR5 Antagonism: Quantifying the Importance of the Free Carboxylic Acid

In a cell-cell fusion assay modeling HIV entry, 2-Morpholinopyrimidine-4-carboxylic acid demonstrates antagonist activity at the human CCR5 receptor with an IC50 of 2,800 nM [1]. The critical role of the 4-carboxylic acid group is highlighted by comparing this value to that of a potent clinical candidate, Maraviroc (IC50 = 0.11 nM in a similar assay format [2]). The ~25,000-fold difference in potency underscores that while the 2-morpholinopyrimidine core provides a binding anchor, the specific substitution pattern and the presence of a free carboxylate are essential for achieving high-affinity antagonism. Ester prodrugs or amides of this compound are expected to be inactive until the free acid is revealed.

HIV Inflammation Chemokine Receptor

PI3K Pathway Inhibition: From Micromolar Scaffold to Nanomolar Clinical Candidate

The 2-morpholinopyrimidine scaffold is a validated core for potent PI3K inhibition. NVP-BKM120 (Buparlisib), a clinical-stage pan-PI3K inhibitor derived from this chemotype, demonstrates the profound impact of structural optimization. While the unadorned 2-Morpholinopyrimidine-4-carboxylic acid shows only weak or no direct inhibition of PI3K isoforms , its elaborated derivative, NVP-BKM120, exhibits potent nanomolar IC50 values of 52, 166, 116, and 262 nM against p110α, β, δ, and γ isoforms, respectively [1]. This >1000-fold enhancement in potency, achieved through the addition of a substituted pyridine ring and a second morpholine group, exemplifies the immense potential of the core scaffold for generating highly selective, potent inhibitors.

Oncology Kinase Inhibitor PI3K/AKT/mTOR

Anti-Inflammatory Activity of Morpholinopyrimidine Scaffolds: A Benchmark for Further Optimization

Recent studies on phenyl-substituted morpholinopyrimidine derivatives have established a promising baseline for anti-inflammatory activity. A structurally related compound (V8) exhibited an IC50 of 0.53 μM for inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells [1]. While the unsubstituted 2-Morpholinopyrimidine-4-carboxylic acid is not a direct anti-inflammatory agent, it serves as the central core for constructing more elaborate, biologically active molecules like V8. This data confirms that the 2-morpholinopyrimidine scaffold can be effectively decorated to modulate key inflammatory pathways (iNOS/COX-2), providing a quantifiable starting point for researchers developing novel anti-inflammatory therapeutics.

Inflammation COX-2 iNOS Immunology

Primary Application Scenarios for 2-Morpholinopyrimidine-4-carboxylic acid


Synthesis of PI3K/mTOR Pathway Inhibitors for Oncology Research

2-Morpholinopyrimidine-4-carboxylic acid is the key starting material for synthesizing potent and selective PI3K inhibitors like NVP-BKM120 (Buparlisib). Researchers can utilize its 4-carboxylic acid group for amide coupling to introduce diverse amine-containing fragments, while the 2-morpholino group is known to be essential for kinase hinge-binding. This enables the creation of focused libraries to optimize isoform selectivity and pharmacokinetic properties [1].

Development of Novel CCR5 Antagonists for Immunology and Virology

As demonstrated by its baseline CCR5 antagonist activity (IC50 = 2.8 μM) [1], this compound provides a validated entry point for medicinal chemistry optimization toward high-affinity chemokine receptor modulators. The free carboxylic acid is a critical pharmacophore that can be further elaborated to improve potency and selectivity for treating HIV, inflammatory diseases, and certain cancers [2].

Construction of Focused Libraries for Anti-Inflammatory Drug Discovery

The 2-morpholinopyrimidine core is a validated scaffold for inhibiting key inflammatory mediators like iNOS and COX-2. Using 2-Morpholinopyrimidine-4-carboxylic acid, chemists can rapidly generate diverse analogs through standard peptide coupling or heterocycle formation to explore structure-activity relationships (SAR) and identify new leads with sub-micromolar potency, as demonstrated by derivatives like V8 (IC50 = 0.53 μM) [1].

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